molecular formula C13H19N3O B1518043 N-(4-aminophenyl)azepane-1-carboxamide CAS No. 1156592-50-5

N-(4-aminophenyl)azepane-1-carboxamide

Cat. No. B1518043
CAS RN: 1156592-50-5
M. Wt: 233.31 g/mol
InChI Key: ILPXREVDYHLSSN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

N-(4-Aminophenyl)azepane-1-carboxamide is a solid compound . More specific physical and chemical properties such as boiling point, melting point, solubility, and stability would require experimental determination or additional literature sources.

Scientific Research Applications

Synthesis of Non-Fused N-Aryl Azepane Derivatives

N-(4-aminophenyl)azepane-1-carboxamide: serves as a key intermediate in the synthesis of non-fused N-aryl azepane derivatives. These compounds have diverse applications in synthetic chemistry due to their ability to undergo Pd/LA-catalyzed decarboxylation reactions under mild conditions, producing CO2 as a byproduct . The methodology allows for the creation of highly functionalized azepanes, which can be further derivatized for various uses, including the formal synthesis of pharmaceutically relevant derivatives like Proheptazine .

Drug Development

The compound’s unique structure and reactivity make it a valuable precursor in drug development. It can be utilized to create novel inhibitors, antidiabetics, anticancer agents, and DNA-binding reagents. Its versatility in forming bonds and rings through various chemical reactions enables the development of new pharmacologically active molecules .

Material Science

In material science, N-(4-aminophenyl)azepane-1-carboxamide can be applied to the development of new materials with specific properties. Its molecular structure can be incorporated into polymers or other materials to enhance their functionality, such as increasing durability or creating responsive materials that change properties under different conditions.

Polymer Synthesis

This compound is also instrumental in polymer synthesis. Its amine group can react with various monomers, acting as a chain extender or a cross-linking agent. This can lead to the creation of polymers with improved mechanical properties or novel polymers with unique characteristics for specialized applications.

Catalysis

The azepane ring of N-(4-aminophenyl)azepane-1-carboxamide can act as a ligand in catalysis. It can bind to metal centers, facilitating reactions that are crucial in industrial processes, such as the synthesis of fine chemicals or the production of pharmaceuticals .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as standards or reagents. They can help in the quantification or detection of substances within complex mixtures, playing a vital role in the analysis of biological samples or environmental testing.

properties

IUPAC Name

N-(4-aminophenyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-5-7-12(8-6-11)15-13(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPXREVDYHLSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)azepane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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